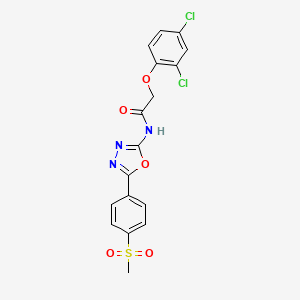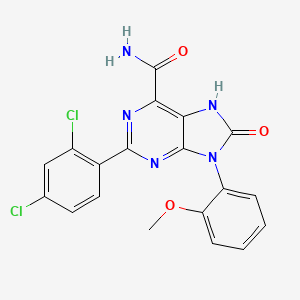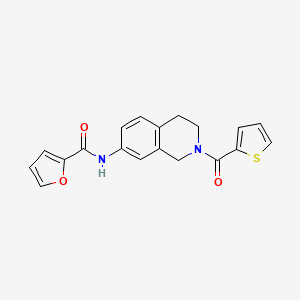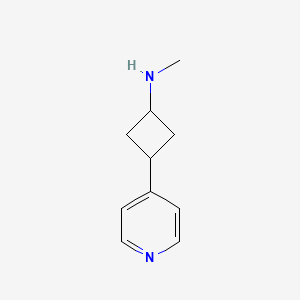![molecular formula C21H17F2N3O3S2 B2547580 N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-03-3](/img/structure/B2547580.png)
N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a derivative of pyrimidinone, which is a class of compounds known for their biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, possibly exhibiting antimicrobial properties similar to other pyrimidinone derivatives .
Synthesis Analysis
The synthesis of related pyrimidinone derivatives typically involves the condensation of α,β-unsaturated ketones with cyanothioacetamide, followed by a series of reactions including cyclization and aminolysis to yield aminoamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, with modifications to incorporate the specific substituents such as the 2,4-difluorophenyl and 3-methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by a pyrimidinone core, which can be further modified with various substituents that influence the compound's biological activity and selectivity. In the case of the compound , the presence of a thieno[3,2-d]pyrimidin-2-yl moiety suggests a complex structure that could interact with biological targets in a specific manner. The methoxyphenyl substitution pattern has been shown to modulate the antagonistic profile of related compounds, indicating that the methoxy group in the compound could play a crucial role in its biological activity .
Chemical Reactions Analysis
The chemical reactivity of pyrimidinone derivatives can be influenced by the substituents present on the core structure. For instance, methylation reactions have been used to yield 2,3-dimethyl-pyrimidinones, which could suggest that the compound may also undergo similar reactions to modify its chemical properties . Additionally, the presence of fluorine atoms could make the compound a candidate for electrophilic fluorination reactions, as seen with other fluorinated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms is likely to affect its lipophilicity and could enhance its ability to penetrate biological membranes . The methoxy group may contribute to the compound's solubility in organic solvents, which is important for its application in biological systems . The antimicrobial activity of similar compounds suggests that this compound may also possess such properties, although specific studies would be required to confirm this .
Applications De Recherche Scientifique
Chemical Synthesis and Compound Development
Radiosynthesis and Imaging Applications
A notable application is in the radiosynthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET). The development of DPA-714, a compound within the same chemical family, illustrates the potential of these compounds in creating diagnostic tools for neurological conditions (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Novel compounds derived from similar structures have shown significant antimicrobial and antitumor activities. These compounds, through various synthetic pathways, have been evaluated against different bacterial strains and cancer cell lines, indicating their potential as bases for developing new therapeutic agents (Kerru et al., 2019), (Hafez & El-Gazzar, 2017).
Catalysis and Material Science
Innovations in Polymerization
The compound's structural motifs are integral to the development of novel photoinitiators for polymerization processes. This has implications in creating hybrid networks and materials with improved thermal stability and mechanical properties, showcasing the versatility of these chemical structures in materials science applications (Batibay et al., 2020).
Biological Evaluations and Therapeutic Potential
Anticonvulsant Properties
Research into S-acetamide derivatives of similar compounds has explored their potential as anticonvulsant agents. Through synthesis and docking studies, these compounds have been evaluated for their effectiveness in seizure models, providing a foundation for developing new treatments for epilepsy (Severina et al., 2020).
Dual Inhibitory Activities
The structural analogs of this compound have been synthesized as potential inhibitors of critical enzymes involved in cancer cell proliferation. These compounds exhibit dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee et al., 2008).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3S2/c1-29-14-4-2-3-13(10-14)26-20(28)19-17(7-8-30-19)25-21(26)31-11-18(27)24-16-6-5-12(22)9-15(16)23/h2-6,9-10H,7-8,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYIDDRVTRDLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)

![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)

![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)
![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)


![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)